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Cat. No.: B073363 Get Quote

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(1-
Cyclohexenyl)cyclohexanone

Introduction
2-(1-Cyclohexenyl)cyclohexanone, a dimer formed from the self-condensation of

cyclohexanone, is a significant intermediate in organic synthesis, notably in the production of

agrochemicals and dyestuffs.[1] Its molecular structure, comprising a saturated cyclohexanone

ring linked to a cyclohexenyl ring at the α-position, presents a fascinating case for

conformational analysis. The interplay between the sp²-hybridized centers of the carbonyl

group and the double bond, along with the steric demands of the bulky substituent, dictates the

molecule's three-dimensional architecture and, consequently, its reactivity and physical

properties.

This technical guide provides a comprehensive examination of the molecular structure and

conformational landscape of 2-(1-cyclohexenyl)cyclohexanone. It draws upon fundamental

principles of stereochemistry and spectroscopic data from analogous systems to build a robust

model of its conformational preferences. This document is intended for researchers, scientists,

and professionals in drug development who require a detailed understanding of this molecule's

structural characteristics.

Molecular Structure Overview
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The core structure of 2-(1-cyclohexenyl)cyclohexanone consists of two six-membered rings

joined by a single carbon-carbon bond.

Cyclohexanone Ring: A saturated six-membered ring containing a carbonyl group (C=O).

The presence of the sp²-hybridized carbonyl carbon atom flattens the ring in its vicinity

compared to a standard cyclohexane chair.[2]

Cyclohexenyl Ring: A six-membered ring containing one carbon-carbon double bond (C=C).

This ring is constrained and typically adopts a half-chair or envelope conformation.[3]

Linkage: The C-2 of the cyclohexanone ring is bonded to the C-1' of the cyclohexenyl ring.

This linkage creates a chiral center at C-2 of the cyclohexanone ring.

Conformational Analysis
A definitive X-ray crystal structure for 2-(1-cyclohexenyl)cyclohexanone is not readily

available in the public domain. Therefore, its conformational preferences must be inferred from

the well-established principles governing substituted cyclohexanones and cyclohexenes.

Conformation of the Cyclohexanone Ring
The cyclohexanone ring is expected to adopt a chair conformation to minimize angle and

torsional strain.[2] However, the carbonyl group introduces specific distortions:

The C1-C2 and C1-C6 bonds are eclipsed with the equatorial hydrogens on C2 and C6,

respectively, introducing torsional strain.[2]

To alleviate this strain, the ring may adopt a slightly twisted or flattened chair geometry.

The primary conformational question for the molecule as a whole is the orientation of the bulky

2-(1-cyclohexenyl) substituent. It can exist in either an axial or equatorial position, with the two

conformers in equilibrium via a ring-flip mechanism.

Equatorial Conformer: In general, large substituents on a cyclohexane ring preferentially

occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. This is the most

probable low-energy conformation for the 2-(1-cyclohexenyl) group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b073363?utm_src=pdf-body
https://m.youtube.com/watch?v=WfGVPd0glfQ
https://pubs.rsc.org/en/content/articlelanding/1988/p2/p29880000669
https://www.benchchem.com/product/b073363?utm_src=pdf-body
https://m.youtube.com/watch?v=WfGVPd0glfQ
https://m.youtube.com/watch?v=WfGVPd0glfQ
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Axial Conformer: Placing the substituent in the axial position would introduce significant

steric strain due to interactions with the axial hydrogens at the C-4 and C-6 positions.

However, for some 2-substituted cyclohexanones, particularly those with electronegative

atoms, the axial conformer can be surprisingly stable (the "α-halo ketone effect").[2][4] For a

purely carbocyclic substituent like cyclohexenyl, this effect is not expected, and the axial

conformer is predicted to be significantly higher in energy.

Conformation of the Cyclohexenyl Ring
The cyclohexenyl ring, due to the planar constraint of the C=C double bond, typically exists in a

half-chair conformation.[3] This conformation minimizes torsional strain within the unsaturated

ring system. The relative orientation of the double bond with respect to the cyclohexanone ring

will be fixed by the C-C linkage.

Overall Predicted Conformation
The most stable conformation of 2-(1-cyclohexenyl)cyclohexanone is predicted to be one

where the cyclohexanone ring is in a chair form with the cyclohexenyl substituent in the

equatorial position. The cyclohexenyl ring itself would likely adopt a low-energy half-chair

conformation.

Data Presentation
While detailed experimental structural parameters for 2-(1-cyclohexenyl)cyclohexanone are

not available, the following tables summarize its known physical properties and the expected

spectroscopic data that would be used for conformational assignment.

Table 1: Physical and Chemical Properties
Property Value Reference(s)

CAS Number 1502-22-3 [1][5][6]

Molecular Formula C₁₂H₁₈O [1][5][7]

Molecular Weight 178.27 g/mol [1][7]

Appearance Colorless liquid [7]

Boiling Point 415-417 K at 0.020 bar [6]
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Table 2: Spectroscopic Data for Structural Elucidation
This table outlines the key spectroscopic data points and their significance in conformational

analysis. Actual experimental values would be required for a definitive assignment.
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Spectroscopic Technique Key Parameter Expected Information

¹H NMR Chemical Shift (δ) of H-2

The chemical shift of the

proton at the chiral center (C-

2) would differ between axial

and equatorial conformers.

Coupling Constants (³J)

The magnitude of the coupling

constants between H-2 and

the adjacent methylene

protons (H-3) is highly

dependent on the dihedral

angle. A large coupling

constant (8-13 Hz) typically

indicates an axial-axial

relationship, while smaller

values (2-5 Hz) suggest axial-

equatorial or equatorial-

equatorial relationships. This is

a powerful tool for determining

the substituent's orientation.

¹³C NMR Chemical Shifts (δ)

The chemical shifts of the ring

carbons, particularly C-2, C-4,

and C-6, are sensitive to the

steric environment and can

help distinguish between

conformers. A database of 13C

NMR data for this molecule

exists.[8][9]

Infrared (IR) Spectroscopy C=O Stretch (ν_C=O)

The position of the carbonyl

stretching frequency can

provide clues about ring strain

and conjugation.

C=C Stretch (ν_C=C)

The stretching frequency of the

double bond in the

cyclohexenyl ring.
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X-ray Crystallography All Parameters

Would provide definitive, high-

resolution data on bond

lengths, bond angles, and

dihedral angles, confirming the

solid-state conformation.

Computational Chemistry Relative Energies (ΔE)

Calculation of the energies of

the optimized geometries for

the axial and equatorial

conformers would predict their

relative populations.

Geometric Parameters

Predicted bond lengths,

angles, and dihedrals for each

stable conformer.

Experimental and Computational Protocols
A thorough conformational analysis of 2-(1-cyclohexenyl)cyclohexanone would involve a

combination of experimental spectroscopy and computational modeling.

Protocol 1: NMR Spectroscopic Analysis
Sample Preparation: Dissolve a pure sample of 2-(1-cyclohexenyl)cyclohexanone in a

suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

Data Acquisition:

Acquire a high-resolution ¹H NMR spectrum to determine chemical shifts and coupling

constants.

Acquire a ¹³C NMR spectrum, potentially with DEPT (Distortionless Enhancement by

Polarization Transfer) experiments to distinguish between CH, CH₂, and CH₃ groups.

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish

proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to

correlate protons with their directly attached carbons.
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Data Analysis:

Measure the coupling constants (³J) for the proton at C-2.

Use the Karplus equation to correlate the observed ³J values with dihedral angles, thereby

determining the preferred axial or equatorial position of the cyclohexenyl group.

Analyze through-space correlations from a NOESY (Nuclear Overhauser Effect

Spectroscopy) experiment to confirm spatial proximities consistent with the proposed

conformation.

Protocol 2: Computational Modeling
Structure Building: Construct 3D models of both the axial and equatorial conformers of 2-(1-
cyclohexenyl)cyclohexanone using molecular modeling software.

Conformational Search (Optional but Recommended): Perform a systematic conformational

search using molecular mechanics (e.g., MMFF or AMBER force fields) to identify all low-

energy minima.

Geometry Optimization and Energy Calculation:

For the identified low-energy conformers, perform full geometry optimization and

frequency calculations using a higher level of theory, such as Density Functional Theory

(DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

The absence of imaginary frequencies confirms that the optimized structures are true

energy minima.

Data Analysis:

Compare the calculated relative energies (including zero-point vibrational energy

corrections) of the axial and equatorial conformers to predict their equilibrium population.

Extract key geometric parameters (bond lengths, angles, dihedrals) from the optimized

structures.
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Optionally, simulate NMR chemical shifts and coupling constants from the optimized

geometries and compare them with experimental data for validation.

Mandatory Visualizations
The following diagrams illustrate the key conformational relationships and a typical workflow for

their analysis.

Conformational Equilibrium of 2-(1-Cyclohexenyl)cyclohexanone

Equatorial Conformer (More Stable)

Axial Conformer (Less Stable)

eq

ax

Ring Flip

Click to download full resolution via product page

Caption: Conformational equilibrium between axial and equatorial forms.
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Workflow for Conformational Analysis

Synthesis & Purification

1D & 2D NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC)

X-ray Crystallography
(if crystalline)

Computational Modeling
(DFT/MM)

Data Analysis:
- Coupling Constants (³J)

- Dihedral Angles
- Relative Energies (ΔE)

Determination of
Preferred Conformation(s)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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